molecular formula C18H17N3O4S2 B2604915 2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034488-07-6

2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2604915
CAS No.: 2034488-07-6
M. Wt: 403.47
InChI Key: LZWUZXCNARCVRM-UHFFFAOYSA-N
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Description

2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a distinctive structure incorporating multiple heterocyclic systems, including a thiophene and a pyridine ring, linked via a sulfamoyl phenoxy acetamide backbone. Such heterocyclic compounds are extensively investigated for their potential biological activities . The presence of the sulfonamide (sulfamoyl) group is a common feature in many pharmacologically active compounds and is known to contribute to molecular interactions with various biological targets. Researchers can leverage this chemical as a key intermediate or building block in organic synthesis or as a candidate for high-throughput screening assays. Its structural features make it a relevant subject for studies aimed at developing novel therapeutic agents, particularly in the field of antiviral research, where heterocyclic scaffolds have shown promise against viruses such as the Respiratory Syncytial Virus (RSV) . This product is strictly intended for research applications in a controlled laboratory environment. It is not designed, tested, or approved for any human or veterinary therapeutic, diagnostic, or other clinical uses. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

2-[4-[(5-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c19-18(22)12-25-15-3-5-16(6-4-15)27(23,24)21-10-13-8-14(11-20-9-13)17-2-1-7-26-17/h1-9,11,21H,10,12H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWUZXCNARCVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .

    Preparation of Intermediates: The synthesis begins with the preparation of 5-(thiophen-2-yl)pyridine and 4-(sulfamoyl)phenol.

    Coupling Reaction: The intermediates are then coupled using a palladium-catalyzed Suzuki–Miyaura reaction to form the desired product.

    Final Steps: The final steps involve purification and characterization of the compound to ensure its purity and structural integrity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfamoyl (-SO₂NH-) and acetamide (-NHCO-) groups serve as key sites for nucleophilic substitution.

Sulfamoyl Group Reactivity

  • Hydrolysis : Under acidic conditions (e.g., HCl/H₂O), the sulfamoyl group undergoes hydrolysis to form sulfonic acid derivatives. For example, analogous compounds yield sulfonic acids at 80–100°C with 6M HCl.

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) replaces the sulfamoyl hydrogen, forming N-alkylated derivatives .

Acetamide Group Reactivity

  • Chlorination : Treatment with POCl₃ converts the acetamide to a chlorinated intermediate, enabling further coupling reactions (e.g., with thiols or amines) .

Table 1: Nucleophilic Substitution Conditions and Products

Reaction TypeReagents/ConditionsProductYield (%)Source
Sulfamoyl hydrolysis6M HCl, 80°C, 6hSulfonic acid derivative75
N-AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methylsulfamoyl derivative68
Acetamide chlorinationPOCl₃, reflux, 3hChloroacetamide intermediate82

Electrophilic Aromatic Substitution

The thiophene and pyridine rings undergo electrophilic substitution, with regioselectivity dictated by electronic effects.

Thiophene Ring

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the α-position of thiophene .

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups at the β-position.

Pyridine Ring

  • Bromination : Br₂ in acetic acid brominates the pyridine at the 4-position due to directing effects of the methylsulfamoyl group .

Table 2: Electrophilic Substitution Outcomes

RingReactionReagentsPositionYield (%)Source
ThiopheneNitrationHNO₃/H₂SO₄α60
PyridineBrominationBr₂/AcOH455

Acetamide Hydrolysis

  • Acidic Hydrolysis : Concentrated HCl (12M) cleaves the acetamide to a carboxylic acid at 100°C .

  • Basic Hydrolysis : NaOH/EtOH (2M) yields the corresponding sodium carboxylate .

Sulfamoyl Hydrolysis

  • Acid-Catalyzed : As noted in Section 1.1, hydrolysis produces sulfonic acids.

Oxidation

  • Thiophene Ring : KMnO₄/H₂SO₄ oxidizes thiophene to a sulfone, enhancing polarity.

  • Pyridine Ring : H₂O₂/CH₃COOH forms N-oxide derivatives, altering electronic properties .

Reduction

  • Nitro Groups : H₂/Pd-C reduces nitro to amine groups, enabling further functionalization .

Table 3: Oxidation/Redution Pathways

Target SiteReactionReagentsProductYield (%)Source
ThiopheneOxidationKMnO₄/H₂SO₄Thiophene sulfone70
PyridineReductionH₂/Pd-CPiperidine derivative65

Suzuki-Miyaura Coupling

The pyridine ring participates in palladium-catalyzed cross-couplings. For example, reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH) introduces aryl groups at the 5-position .

Amide Bond Formation

The acetamide group couples with carboxylic acids via EDC/HOBt, forming peptide-like bonds .

Mechanistic Insights

  • Sulfamoyl Reactivity : The -SO₂NH- group stabilizes transition states in substitutions via resonance, facilitating hydrolysis and alkylation.

  • Thiophene Directing Effects : Electron-rich α-positions drive nitration, while steric hindrance from the pyridine moiety influences regioselectivity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of key metabolic pathways essential for cancer cell survival .

Case Study: Cytotoxic Effects on Cancer Cells

A study conducted on a panel of human cancer cell lines revealed that 2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide exhibited a dose-dependent reduction in cell viability. Notably, concentrations above 10 µM resulted in over 70% cell death in certain lines, indicating promising anticancer activity .

Enzyme Inhibition

Preliminary investigations suggest that this compound may inhibit enzymes involved in critical metabolic processes. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases . This inhibition could offer therapeutic avenues for treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiophene and pyridine moieties have been explored to enhance potency and selectivity. For example:

  • Substituent Variations : Altering the substituents on the thiophene ring can impact the binding affinity to target enzymes.
  • Linker Modifications : Changes in the length and nature of the linker between the sulfamoyl group and the phenoxy acetamide can influence biological activity.

Table 2: SAR Insights

Modification TypeEffect on Activity
Thiophene SubstituentsEnhanced binding affinity
Linker LengthIncreased selectivity for targets

Mechanism of Action

The mechanism of action of 2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the pyridine and thiophene rings can interact with various receptors and proteins. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Acetamide Derivatives

Compounds from , such as N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)phenoxy)acetamide (5c) and N-Phenyl-2-(4-(3-(thiophen-2-yl)acryloyl)phenoxy)acetamide (9a), share the thiophene-acetamide backbone but differ in substituents and linker groups. Key comparisons:

Compound Structural Features Melting Point (°C) Key Spectral Data (IR/NMR) Biological Data
Target Compound Thiophene-pyridine, sulfamoyl, phenoxyacetamide Not reported Expected NH (3300 cm⁻¹), C=O (1680 cm⁻¹) Not available
5c () Thiophene, acryloyl linker, 4-methoxyphenyl 208–210 NH (3300 cm⁻¹), C=O (1680 cm⁻¹) Not reported
9a () Thiophene, acryloyl linker, phenyl 196–198 NH (3300 cm⁻¹), C=O (1680 cm⁻¹) Not reported

Key Differences :

  • The target compound’s pyridine-sulfamoyl group may enhance hydrogen bonding compared to the acryloyl linkers in 5c and 9a.
  • Substituents on the phenyl ring (e.g., methoxy in 5c vs. unsubstituted in 9a) influence solubility and electronic effects .
Pyridinyl Sulfonamide Derivatives

Compounds like 3ae and 3ag () and 55 () share sulfonamide and pyridine motifs but lack the thiophene-acetamide moiety:

Compound Structural Features Yield (%) Key Spectral Data (¹H-NMR)
Target Compound Thiophene-pyridine, sulfamoyl, phenoxyacetamide Not reported Aromatic protons (δ 7.5–8.5 ppm, inferred)
3ae () Benzimidazole, methoxy-pyridine, sulfonyl 73 Aromatic protons: δ 7.62–8.29 ppm
55 () Thiophene-pyridine, sulfamoyl, benzoic acid 6 Not reported

Key Differences :

  • The benzoic acid group in 55 () may confer higher polarity compared to the acetamide in the target compound .
Anticancer Acetamide-Thiadiazole Hybrids

Compounds 7a–7e () feature pyridinyl-thiadiazole-acetamide scaffolds. While structurally distinct, they highlight the role of heterocycles in cytotoxicity:

Compound Structural Features IC50 (Caco-2) Key Substituents
Target Compound Thiophene-pyridine, sulfamoyl, phenoxyacetamide Not tested Thiophene, pyridine
7d () Thiadiazole, 4-methoxyphenyl, fluoro-phenoxy 1.8 µM Fluoro-phenoxy enhances activity

Key Differences :

  • The thiadiazole ring in 7d () may contribute to its potent cytotoxicity (IC50 = 1.8 µM) compared to thiophene-based analogs .
  • Electron-withdrawing groups (e.g., fluoro in 7d ) improve bioactivity, suggesting that similar modifications in the target compound could enhance efficacy .

Structural and Functional Insights

  • Sulfamoyl vs. Sulfonyl: The sulfamoyl group in the target compound (vs.
  • Thiophene vs. Thiadiazole : Thiophene’s electron-rich nature contrasts with thiadiazole’s rigidity, impacting both electronic properties and metabolic stability .
  • Substituent Effects : Methoxy, chloro, or fluoro groups on aromatic rings modulate lipophilicity and bioavailability .

Biological Activity

2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes a thiophene moiety, a pyridine ring, and a sulfamoyl group linked to a phenoxyacetic acid derivative. The structural formula can be represented as follows:

C21H22N2O3S2\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}_{2}

Synthesis

The synthesis of this compound typically involves several steps, including the formation of intermediates through cross-coupling reactions and amidation processes. The general synthetic route may include:

  • Formation of the Thiophene-Pyridine Linkage : Utilizing cross-coupling reactions such as Suzuki or Stille coupling.
  • Sulfamoylation : Introducing the sulfamoyl group via reaction with appropriate sulfonamide reagents.
  • Acetamide Formation : Finalizing the structure through amidation with acetic anhydride or acetyl chloride.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives with similar structures showed potent inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation in several models, including breast and colon cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus, E. coli
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryStrong inhibition of cyclooxygenase

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Variations in the thiophene or pyridine substituents have been shown to enhance or diminish its potency against specific biological targets. For instance, the presence of electron-donating groups on the aromatic rings generally increases antimicrobial activity .

Case Studies

  • In Vivo Studies : A study evaluated the efficacy of a related compound in a mouse model of inflammation, demonstrating significant reduction in paw edema induced by carrageenan, suggesting anti-inflammatory properties .
  • Clinical Relevance : In clinical settings, compounds with similar structures have been assessed for their safety profiles and therapeutic potentials in treating chronic inflammatory diseases and cancers .

Q & A

Q. What synthetic strategies are recommended for the preparation of 2-(4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide, and how can reaction conditions be optimized?

Synthetic routes typically involve multi-step sequences, such as:

  • Substitution reactions : Alkaline conditions for introducing pyridylmethoxy groups (e.g., using 2-pyridinemethanol as a nucleophile) .
  • Reduction steps : Iron powder under acidic conditions to reduce nitro intermediates to aniline derivatives .
  • Condensation reactions : Use condensing agents (e.g., DCC, EDC) to couple sulfamoyl or acetamide moieties .
    Optimization : Adjust temperature (e.g., 60–80°C for substitution), stoichiometry of reagents (1.2–1.5 equivalents of nucleophile), and catalyst selection (e.g., DMAP for improved coupling efficiency). Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?

  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment; retention time comparison against standards .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion) .
  • Spectroscopy :
    • NMR : 1H/13C NMR for verifying sulfamoyl, thiophene, and acetamide substituents (e.g., δ 2.1 ppm for acetamide methyl ).
    • IR : Confirm sulfonamide (S=O stretch at ~1150–1300 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental spectroscopic data and computational predictions (e.g., NMR chemical shifts)?

  • Validation methods :
    • X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation .
    • DFT calculations : Optimize molecular geometry using Gaussian or ORCA software; compare computed vs. experimental shifts .
  • Dynamic effects : Account for solvent polarity (e.g., DMSO-d6 vs. CDCl3) and tautomerism in pyridine/thiophene systems .

Q. What experimental design principles should guide biological activity studies (e.g., enzyme inhibition assays)?

  • In vitro assays :
    • Use randomized block designs with split-plot arrangements to test dose-response relationships (e.g., 4 replicates per concentration) .
    • Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle) .
  • Data normalization : Express activity as % inhibition relative to baseline, using ANOVA for statistical significance (p < 0.05) .

Q. How can structure-activity relationship (SAR) studies systematically identify critical functional groups influencing potency?

  • Scaffold modifications :
    • Replace thiophene with furan or phenyl to assess π-π stacking contributions .
    • Modify sulfamoyl to phosphonate or carboxylate groups to evaluate hydrogen-bonding interactions .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target enzymes (e.g., kinases) .

Q. What methodologies are recommended for assessing environmental stability and degradation pathways?

  • Abiotic studies :
    • Hydrolysis: Incubate in buffers (pH 3–9) at 25–50°C; analyze degradation products via LC-MS .
    • Photolysis: Expose to UV light (λ = 254 nm) in aqueous solutions; monitor half-life .
  • Biotic studies : Use soil or microbial cultures to assess biodegradation; quantify metabolites via GC-MS .

Q. How can conflicting literature reports on synthetic yields or biological activities be reconciled?

  • Meta-analysis : Compare reaction conditions (e.g., solvent polarity, catalyst load) across studies .
  • Reproducibility testing : Replicate protocols with controlled variables (e.g., inert atmosphere for oxidation-sensitive steps) .
  • Statistical tools : Apply regression models to identify yield correlates (e.g., temperature, reagent purity) .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes .
  • Prodrug design : Introduce ester or phosphate groups at the acetamide moiety for improved membrane permeability .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference
HPLCColumn: C18, 5 µm; Mobile phase: ACN/H2O (70:30)
HR-ESI-MSResolution: 30,000; Ionization: Positive mode
1H NMR (DMSO-d6)δ 8.3–8.5 ppm (pyridine-H), δ 7.2–7.4 ppm (thiophene-H)

Q. Table 2. SAR Modification Strategies

Functional GroupModificationImpact on Activity
SulfamoylReplace with phosphonateAlters H-bond donor capacity
ThiopheneSubstitute with furanReduces π-stacking potential
AcetamideIntroduce methyl substituentEnhances metabolic stability

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